molecular formula C15H22N2OS B5400395 (4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE

(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE

Cat. No.: B5400395
M. Wt: 278.4 g/mol
InChI Key: XFRZIPIGQWZDOS-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an allyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The thienylmethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the thienylmethanone moiety.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.

Major Products

    Epoxides: and from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted piperazines: from nucleophilic substitution reactions.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thienylmethanone moiety may also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-4-6-16-7-9-17(10-8-16)15(18)14-11-19-12(3)13(14)5-2/h4,11H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZIPIGQWZDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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